Cas no 1804835-42-4 (Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate)

Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate
-
- インチ: 1S/C11H9F6NO4/c1-2-21-7(19)3-5-6(10(12,13)14)4-18-9(8(5)20)22-11(15,16)17/h4,20H,2-3H2,1H3
- InChIKey: PSUSCLIKRKATPH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=NC(=C(C=1CC(=O)OCC)O)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 386
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 68.6
Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029094530-1g |
Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate |
1804835-42-4 | 97% | 1g |
$1,564.50 | 2022-04-01 |
Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate 関連文献
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
9. Back matter
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetateに関する追加情報
Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate (CAS No. 1804835-42-4): A Comprehensive Overview
Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate, identified by its CAS number 1804835-42-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of multiple fluorinated substituents and hydroxyl groups, contribute to its distinct chemical properties and biological interactions.
The synthesis and characterization of Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate have been extensively studied due to its potential role in drug discovery and development. The trifluoromethyl and trifluoromethoxy groups are known to enhance the metabolic stability and binding affinity of small molecules to biological targets, making this compound a valuable candidate for further investigation. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in various research applications.
In the realm of medicinal chemistry, Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate has shown promise as a lead compound for the development of novel therapeutic agents. Studies have indicated that this molecule exhibits inhibitory activity against certain enzymes and receptors implicated in various diseases, including cancer, inflammation, and neurological disorders. The hydroxyl group in the structure provides a potential site for further functionalization, allowing for the design of derivatives with enhanced pharmacological properties.
Recent research has focused on the pharmacokinetic profile of Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate, aiming to optimize its bioavailability and reduce potential side effects. Preclinical studies have demonstrated that this compound can be effectively metabolized in vivo, suggesting its suitability for oral administration. Additionally, the presence of fluorine atoms enhances its lipophilicity, which is a critical factor in drug absorption and distribution within the body.
The role of fluorinated pyridines in medicinal chemistry cannot be overstated. These compounds have been extensively explored for their ability to modulate biological pathways and enhance drug efficacy. Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate is no exception, with its unique structural motifs offering a rich scaffold for drug design. Researchers are increasingly leveraging computational methods and high-throughput screening techniques to identify new derivatives with improved therapeutic profiles.
The development of novel synthetic routes for Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate has been a significant area of focus. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient construction of complex pyridine derivatives. These methods not only improve yield but also allow for greater control over regioselectivity, which is crucial for achieving the desired pharmacological properties.
The potential applications of Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate extend beyond traditional small-molecule drug development. It has been explored as a building block for peptidomimetics and other biologically active molecules. The versatility of this compound makes it a valuable tool in synthetic organic chemistry, enabling the creation of novel structures with tailored biological activities.
In conclusion, Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate (CAS No. 1804835-42-4) represents a promising compound in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable candidate for further exploration in drug discovery programs. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to increase, paving the way for new therapeutic interventions.
1804835-42-4 (Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate) 関連製品
- 1537509-88-8(N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide)
- 1249255-95-5(2-(1,3-Benzoxazol-2-yl)propan-1-amine)
- 2580208-13-3(4-Bromothieno[2,3-c]pyridine-2-sulfonamide)
- 1691117-12-0(METHYL 2-AMINO-2-(2,4,5-TRIFLUOROPHENYL)ACETATE)
- 2199832-70-5(1-(2-Chlorophenyl)-N-[4-fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]-1H-pyrazole-4-carboxamide)
- 2751621-73-3(2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid)
- 2137995-17-4(5-Bromo-2-cyclobutyl-3-hydrazinylquinoline)
- 1021036-48-5(N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide)
- 2228700-41-0(1-(5-methoxypyridin-3-yl)cyclobutylmethanol)
- 1315365-99-1(3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide)




